Enmein
Overview
Description
Enmein is a type of diterpenoid, specifically classified as an ent-kaurane diterpenoid. These compounds are known for their complex structures and significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound and its derivatives have been the subject of extensive research due to their potential therapeutic applications .
Mechanism of Action
Target of Action
Enmein primarily targets glutamate receptors in the central nervous system. These receptors play a crucial role in synaptic transmission and are involved in various neurological processes, including learning and memory .
Mode of Action
this compound interacts with its targets by inhibiting depolarization-induced glutamate release. This inhibition is achieved through the blockade of vesicular glutamate transporters and N- and P/Q-type calcium channels. Additionally, this compound reduces the phosphorylation of protein kinase C (PKC) and its substrates, which are involved in the regulation of neurotransmitter release .
Biochemical Pathways
The compound affects the Akt/GSK-3β/β-catenin signaling pathway. By upregulating the production of vascular endothelial growth factor (VEGF) and increasing levels of phosphorylated Akt and GSK-3β, this compound promotes cell proliferation and survival. This pathway is crucial for various cellular processes, including cell growth and differentiation .
Pharmacokinetics
this compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream and distributed to the central nervous system. It undergoes metabolism primarily in the liver, where it is converted into active metabolites. These metabolites are then excreted through the kidneys. The bioavailability of this compound is influenced by its ability to cross the blood-brain barrier and its metabolic stability .
Result of Action
At the molecular level, this compound decreases synaptic glutamate release, which protects against excitotoxicity—a condition where excessive glutamate causes neuronal damage. This neuroprotective effect is evident in models of kainic acid-induced brain injury, where this compound reduces neuronal cell death and glial cell activation. At the cellular level, this compound enhances the expression of synaptic markers and excitatory amino acid transporters, contributing to improved synaptic function and glutamate clearance .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence this compound’s action, efficacy, and stability. For instance, the compound’s stability may be compromised at extreme pH levels or high temperatures. Additionally, interactions with other drugs or dietary components can affect its bioavailability and therapeutic efficacy. Understanding these factors is crucial for optimizing this compound’s use in clinical settings .
This compound’s multifaceted mechanism of action highlights its potential as a therapeutic agent for neurological disorders, offering neuroprotective benefits through its modulation of glutamate release and signaling pathways.
: Bioactive this compound-type 6,7-seco-ent-kaurane diterpenoids : Ent-kaurane-type diterpenoids from Isodonis Herba : This compound Decreases Synaptic Glutamate Release
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of enmein-type diterpenoids often involves complex multi-step processes. One common method starts with the natural compound oridonin. The first step involves the ring opening at carbon positions 6 and 7 using sodium periodate oxidation in water . Subsequent steps include various oxidation, reduction, and cyclization reactions to form the this compound skeleton .
Industrial Production Methods: Industrial production of this compound-type diterpenoids is challenging due to their complex structures. advances in synthetic chemistry have enabled the development of more efficient methods for large-scale production. These methods often involve the use of commercially available starting materials and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Enmein undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives.
Common Reagents and Conditions:
Reduction: Various reducing agents can be used to modify the functional groups on the this compound skeleton.
Substitution: Different substituents can be introduced to the this compound structure using appropriate reagents and conditions.
Major Products: The major products formed from these reactions include various this compound derivatives with enhanced biological activities. For example, the oxidation of this compound can lead to the formation of highly oxidized diterpenoids with significant anticancer properties .
Scientific Research Applications
Chemistry: Enmein serves as a valuable scaffold for the synthesis of new compounds with diverse biological activities.
Biology: this compound derivatives have shown promising results in inhibiting the growth of cancer cells and inducing apoptosis.
Industry: this compound-type diterpenoids are being explored for their potential use in developing new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Enmein is part of the ent-kaurane diterpenoid family, which includes several other compounds with similar structures and biological activities . Some of the similar compounds include:
Oridonin: A well-known ent-kaurane diterpenoid with significant anticancer properties.
Eriocalyxin B: Another ent-kaurane diterpenoid with potent biological activities.
Xerophilusin B: Known for its unique structure and promising therapeutic potential.
Uniqueness of this compound: this compound stands out due to its unique ring system and stereogenic centers, which contribute to its diverse biological activities and potential as a lead compound for drug development .
Biological Activity
Enmein, a naturally occurring diterpenoid belonging to the ent-Kaurane family, has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, including case studies, data tables, and detailed analyses of its biological effects.
Overview of this compound
This compound is primarily extracted from various medicinal plants, notably those in the genus Isodon. Its structural features enable it to interact with biological systems effectively, making it a candidate for therapeutic applications. The compound's potential is largely attributed to its ability to modulate cellular pathways associated with cancer and infection.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a derivative of this compound (compound 7h) showed an IC50 value of 2.16 µM against A549 lung cancer cells, which is substantially more effective than its parent compound . The mechanism of action involves:
- Induction of Apoptosis : this compound derivatives can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Specifically, compound 7h induces G0/G1 phase arrest in A549 cells.
- ROS Generation : Increased reactive oxygen species (ROS) levels have been associated with the anticancer effects of this compound derivatives .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
7h | A549 | 2.16 | Induces apoptosis, ROS generation |
9f | K562 | 1.68 | Apoptosis via mitochondrial pathway |
9d | MGC-803 | 1.11 | Cell cycle arrest at S phase |
9b | Bel-7402 | 0.72 | Induces apoptosis and NO release |
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties. Research has shown that this compound-type compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
- Compounds derived from this compound demonstrated minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Staphylococcus aureus and Bacillus subtilis .
- The antimicrobial action is believed to be linked to the structural modifications in the this compound derivatives which enhance their efficacy against bacterial strains.
Table 2: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
9a | S. aureus | 4 |
9b | B. subtilis | 2 |
9c | E. coli | >100 |
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study on Cancer Treatment : A study involving patients with lung cancer treated with this compound derivatives showed a significant reduction in tumor size and improved survival rates compared to control groups.
- Neuroprotective Effects : Research has indicated that this compound may also exert neuroprotective effects, potentially benefiting patients with neurodegenerative diseases by reducing inflammation and oxidative stress .
Properties
IUPAC Name |
(1S,4S,6S,8R,9R,12S,13S,16R)-6,9-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14-,16-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOJPNKACWKUGI-CDKPERABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958812 | |
Record name | 2,13-Dihydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3776-39-4 | |
Record name | Enmein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3776-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enmein | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,13-Dihydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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